molecular formula C21H26O6 B7957189 (2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol

(2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol

Cat. No.: B7957189
M. Wt: 374.4 g/mol
InChI Key: AOHYQGVMTDLXSL-ADAARDCZSA-N
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Description

(2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol is a synthetic carbohydrate derivative with the molecular formula C21H26O6 . This compound is characterized as a protected glycoside, where the 4 and 5 hydroxyl groups are safeguarded by benzyl ethers, and the anomeric center is fixed as a methyl glycoside. This specific stereochemistry is indicative of a protected derivative of a hexopyranose sugar, such as galactose or glucose, making it a valuable synthetic intermediate in carbohydrate chemistry . Its primary research application lies in its role as a crucial building block for the synthesis of more complex oligosaccharides, glycoconjugates, and biologically active molecules. The benzyl protecting groups are stable under a wide range of reaction conditions but can be selectively removed, allowing for precise synthetic manipulation at other positions on the sugar ring. This enables researchers to systematically construct defined glycosidic linkages and intricate carbohydrate structures for studies in glycolbiology, drug discovery, and the development of molecular probes. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)19(18(23)17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHYQGVMTDLXSL-ADAARDCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol is a complex organic compound with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H26O6
Molecular Weight374.43 g/mol
CAS Number17791-36-5
LogP6.898

These properties suggest a lipophilic nature, which can influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzyloxy compounds have shown efficacy against various bacterial strains. In vitro studies demonstrate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Antitumor Activity

Studies have suggested that this compound may possess antitumor properties. A case study involving structurally related glycosides indicated that they can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of reactive oxygen species (ROS) levels and the activation of caspases . This suggests that this compound could potentially be developed as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes associated with disease processes. For example, it has been shown to inhibit glucosidase activity effectively. This inhibition can lead to reduced glucose absorption in the intestines and may have implications for managing diabetes . Structure-activity relationship (SAR) studies are ongoing to optimize its inhibitory effects and understand its binding mechanisms better.

Case Studies

  • Antimicrobial Efficacy
    • A study tested various derivatives of benzyloxy compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth with IC50 values ranging from 10 µM to 25 µM for the most active derivatives .
  • Antitumor Mechanism
    • In a cell line study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups. Flow cytometry analysis showed an increase in Annexin V positive cells after treatment .

Future Directions

Further research is needed to explore:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Understanding the detailed molecular pathways affected by this compound.
  • Formulation Development : Investigating potential formulations for enhanced bioavailability and targeted delivery.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological activities. It has been studied for its potential as an:

  • Antioxidant : The presence of hydroxymethyl and methoxy groups may contribute to its ability to scavenge free radicals.
  • Anticancer Agent : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Synthetic Organic Chemistry

In synthetic applications, this compound serves as a versatile intermediate:

  • Building Block for Glycosylation Reactions : Its structure allows it to participate in glycosylation reactions to form glycosides and oligosaccharides.
  • Precursor for the Synthesis of Complex Natural Products : The compound's functional groups can be modified to create various derivatives useful in the synthesis of more complex molecules.

Material Science

The compound's unique properties make it suitable for:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Coating Technologies : Its chemical stability and hydrophobic characteristics make it a candidate for protective coatings in various applications.

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Study 2Anticancer PotentialShowed inhibition of proliferation in specific cancer cell lines with IC50 values indicating promising efficacy.
Study 3Synthetic ApplicationsSuccessfully used as a glycosyl donor in the synthesis of complex carbohydrates with high yields.

Chemical Reactions Analysis

Deprotection of Benzyl Groups

The benzyloxy groups at C4 and C5 positions are susceptible to hydrogenolysis under catalytic hydrogenation conditions (H₂, Pd/C), yielding free hydroxyl groups. This step is critical for synthesizing unprotected carbohydrates .

Substitution at the Hydroxyl Group

The free hydroxyl group at C3 undergoes nucleophilic substitution. For example, tosylation with tosyl chloride (TsCl) in dichloromethane (DCM) and pyridine produces a tosylate derivative, enabling further functionalization (e.g., SN2 reactions) :

text
Reaction: (2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol + TsCl → Tosylate derivative Conditions: DCM, pyridine, 0°C → ambient, 24 h Yield: 90%[3]

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group at C2 can be oxidized to a carboxylic acid using agents like KMnO₄ or CrO₃ under acidic conditions.

Reaction Conditions and Reagents

Reaction Type Reagents/Conditions Key Observations
TosylationTsCl, pyridine, DCM, 0°C → ambientHigh regioselectivity at C3-OH
Benzyl DeprotectionH₂, Pd/C, MeOH/EtOAcRetains stereochemistry; no ring-opening
Glycosylation(TMS)₃SiOH, DCE/H₂O, blue LEDs, −5°CRadical-mediated coupling with glycosyl donors

Major Reaction Products

  • Tosylate Derivative

    • Product: [(2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-6-methoxy-2-(tosyloxymethyl)tetrahydro-2H-pyran-3-yl] benzoate

    • Application: Intermediate for nucleophilic substitution (e.g., azide or thiol introduction) .

  • Deprotected Diol

    • Product: (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol

    • Application: Substrate for enzymatic glycosylation or phosphorylation .

Mechanistic Insights

  • Tosylation : Proceeds via activation of the hydroxyl group by pyridine, followed by nucleophilic attack of TsCl. Steric hindrance from benzyloxy groups directs selectivity toward the C3-OH .

  • Hydrogenolysis : Benzyl ether cleavage occurs via adsorption of H₂ on Pd/C, forming toluene as a byproduct .

Comparative Reactivity

Functional Group Reactivity Preferred Reagents
C3-OHHigh (due to accessibility)TsCl, MsCl, Tf₂O
Benzyloxy GroupsModerate (requires harsh conditions)H₂/Pd, BCl₃
HydroxymethylLow (requires strong oxidizers)KMnO₄, CrO₃

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzyloxy and Hydroxymethyl Substituents

The compound shares structural motifs with several analogues, differing in substituent patterns, stereochemistry, and molecular complexity. Below is a detailed comparison:

Compound Molecular Formula Molecular Weight Key Substituents Stereocenters Key References
(2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol (Target) C₂₇H₃₀O₇ 466.52 4,5-bis(benzyloxy), 6-methoxy, 2-hydroxymethyl 5
(2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-2-{[(2S,3R,4S,5R,6S)-...]methyl}tetrahydro-2H-pyran-3-ol C₄₉H₅₆O₁₀ 804.98 Extended benzyloxy groups, branched hydroxymethyl, additional pyran ring 10
((2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-6-((S)-2,3-bis((4-methoxybenzyl)oxy)propoxy)tetrahydro-2H-pyran-2-yl)methyl acetate C₅₄H₅₈O₁₂ 931.02 Tris(benzyloxy), methoxybenzyl-protected propoxy chain, acetylated hydroxymethyl 7
(2S,3R,4S,5S,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol C₃₄H₃₆O₆ 540.65 Tris(benzyloxy), benzyloxymethyl, simpler pyran backbone 5

Key Observations :

  • Substituent Complexity : The target compound is less substituted compared to and , which feature extended benzyloxy chains or additional rings .
  • Stereochemical Variations : While the target has 5 stereocenters, ’s compound has 10, indicating higher synthetic complexity .
  • Functionalization Potential: The hydroxymethyl group in the target compound is more accessible for reactions than in ’s benzyloxymethyl analogue .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol?

  • Methodological Answer : The synthesis typically involves multi-step glycosylation strategies. For example, benzyl ether protection of hydroxyl groups is critical to prevent undesired side reactions during coupling steps. A related procedure in carbohydrate chemistry (e.g., synthesis of structurally similar pyran derivatives) uses iterative benzylation and selective deprotection under mild acidic conditions to preserve stereochemistry . Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or enzymatic catalysis to ensure correct configuration at C2, C3, C4, C5, and C5.
  • Protection/deprotection : Benzyl groups are introduced via benzyl bromide under basic conditions (e.g., NaH/DMF), while methoxy groups are installed early to stabilize the pyranose ring.

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

  • Methodological Answer : A combination of NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, and NOESY) and high-resolution mass spectrometry (HRMS) is essential. For instance:

  • NOESY correlations between axial protons (e.g., H3 and H5) confirm the pyranose chair conformation.
  • Mass spectrometry : HRMS with ESI+ ionization validates the molecular formula (e.g., [M+Na]+ peak at m/z calculated for C₂₆H₃₂O₇Na).
  • Optical rotation : Specific rotation measurements ([α]D) verify enantiomeric purity, as seen in structurally related compounds .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability is influenced by:

  • Moisture sensitivity : Store in anhydrous conditions (e.g., desiccator with P₂O₅) to prevent hydrolysis of benzyl ethers.
  • Light sensitivity : Protect from UV exposure to avoid degradation of methoxy and benzyloxy groups.
  • Temperature : Long-term storage at –20°C in amber vials is recommended, as per handling guidelines for similar glycosides .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic rotational isomerism or solvent effects . Strategies include:

  • Variable-temperature NMR : To observe coalescence of signals (e.g., splitting of methoxy protons due to hindered rotation).
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict coupling constants and compare them to experimental ¹H NMR data.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry, as demonstrated for benzyl-protected pyranoses .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : Impurity profiling requires:

  • HPLC-MS/MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with tandem MS detects sub-1% impurities (e.g., de-benzylated byproducts).
  • Chiral chromatography : To separate enantiomeric contaminants using cellulose-based columns (e.g., Chiralpak IC).
  • ICP-MS : For detecting trace metal catalysts (e.g., Pd from benzylation steps) .

Q. What mechanistic insights exist for the acid-catalyzed cleavage of benzyl ethers in this compound?

  • Methodological Answer : Benzyl ether cleavage typically follows an SN1 mechanism under acidic conditions (e.g., H₂/Pd-C or BCl₃). Key factors:

  • Steric hindrance : Bulky substituents at C4 and C5 slow down protonation of the ether oxygen.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize carbocation intermediates.
  • Catalyst choice : Pd(OH)₂/C selectively cleaves benzyl groups without affecting methoxy substituents, as shown in analogous systems .

Key Challenges in Research

  • Stereochemical drift during synthesis : Mitigated by low-temperature benzylation and rigorous monitoring via TLC.
  • Scalability : Multi-gram synthesis requires optimized catalytic hydrogenation to avoid over-reduction of methoxy groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol
Reactant of Route 2
(2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-ol

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